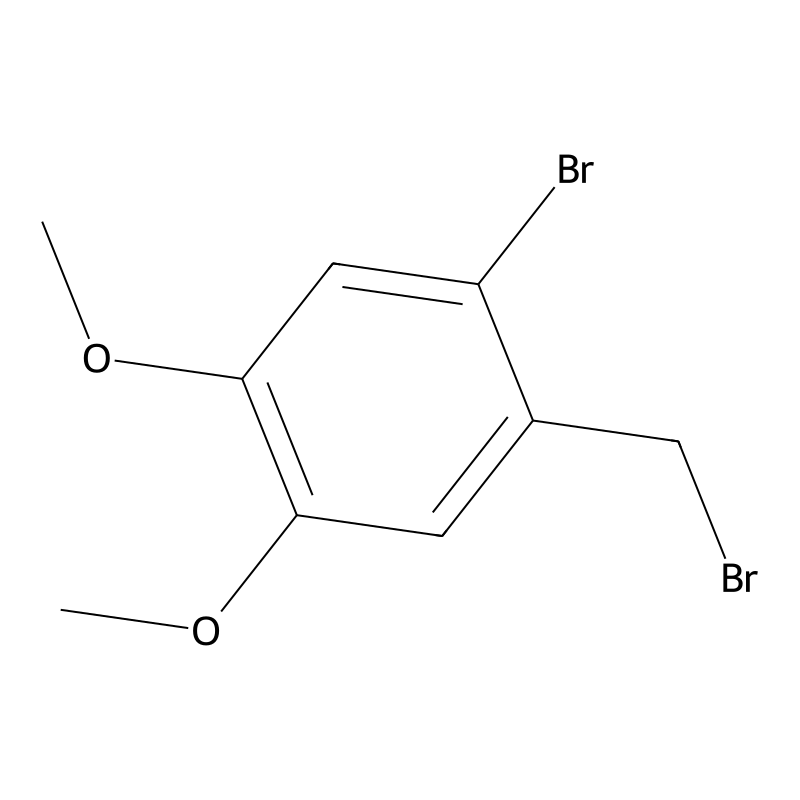

2-Bromo-4,5-dimethoxybenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor:

2-Bromo-4,5-dimethoxybenzyl bromide is primarily used as a synthetic precursor for other chemicals, particularly in the pharmaceutical industry. Its structure, with two bromine atoms and two methoxy groups attached to a benzene ring, provides valuable functional groups for further chemical transformations. However, specific details regarding its role in the synthesis of specific drugs are limited in publicly available scientific literature.

Enzyme Inhibition:

Studies have shown that 2-bromo-4,5-dimethoxybenzyl bromide can inhibit the activity of the enzyme acetylcholinesterase. Acetylcholinesterase plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to various physiological effects, and research is ongoing to understand the potential implications of this property in the context of drug development ().

Anti-Leukemia Potential:

In vitro studies have demonstrated that 2-bromo-4,5-dimethoxybenzyl bromide exhibits cytotoxic effects against L1210 murine leukemia cells (). However, further research is necessary to determine its efficacy and safety in vivo (within a living organism) and explore its potential as an anti-leukemia agent.

2-Bromo-4,5-dimethoxybenzyl bromide is an organic compound characterized by the presence of two bromine atoms and two methoxy groups attached to a benzyl structure. Its molecular formula is and it has a molecular weight of approximately 309.98 g/mol. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols and as a precursor in the synthesis of various biologically active molecules .

2-Bromo-4,5-dimethoxybenzyl bromide does not have a direct mechanism of action as it is not a final product. Its significance lies in its ability to react and become a part of other molecules that may have specific biological activities. The mechanism of action of those resulting molecules will depend on their individual structures and functionalities.

- Safety information for 2-bromo-4,5-dimethoxybenzyl bromide is limited.

- Due to the presence of bromine atoms, it is likely an irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

- As with most organic compounds, it is advisable to avoid inhalation, ingestion, and skin contact.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Elimination Reactions: Under certain conditions, 2-bromo-4,5-dimethoxybenzyl bromide can undergo elimination reactions, producing alkenes.

- Coupling Reactions: It can participate in cross-coupling reactions (such as Suzuki or Heck reactions) to form carbon-carbon bonds with other organic molecules .

2-Bromo-4,5-dimethoxybenzyl bromide has shown potential biological activity, particularly in the development of histone deacetylase inhibitors. These inhibitors are significant in cancer research due to their role in regulating gene expression and cellular processes related to cancer progression . The compound's structure allows it to interact with biological targets, making it valuable in medicinal chemistry.

The synthesis of 2-bromo-4,5-dimethoxybenzyl bromide can be achieved through several methods:

- Bromination of 4,5-Dimethoxybenzyl Alcohol: This method involves the reaction of 4,5-dimethoxybenzyl alcohol with bromine or a brominating agent in an appropriate solvent.

- Direct Bromination: Starting from 4,5-dimethoxybenzene, bromination can occur using bromine under controlled conditions to yield the desired compound.

- Protecting Group Strategies: It is often used as a protecting group in multi-step organic syntheses where selective functionalization is required .

Research has indicated that 2-bromo-4,5-dimethoxybenzyl bromide interacts with various biological systems, particularly in relation to histone deacetylases. These interactions are crucial for developing therapeutic agents targeting epigenetic modifications associated with diseases like cancer. The compound's ability to modify histone acetylation states has been a focal point in studies exploring its potential as a drug candidate .

Several compounds share structural similarities with 2-bromo-4,5-dimethoxybenzyl bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-methoxybenzyl bromide | Lacks one methoxy group; used in similar synthetic applications. | |

| 3-Bromo-4-methoxybenzyl bromide | Different substitution pattern; potential for varied biological activity. | |

| 2-Bromo-5-methoxybenzyl bromide | Similar reactivity but different positioning of methoxy group affects properties. |

The uniqueness of 2-bromo-4,5-dimethoxybenzyl bromide lies in its specific arrangement of substituents which influences its reactivity and biological interactions compared to these similar compounds .

The synthesis of 2-bromo-4,5-dimethoxybenzyl bromide presents multiple challenges, particularly in achieving regioselective bromination at both the aromatic ring and benzylic positions. Researchers have developed various approaches to prepare this compound with high purity and yield.

Multistep Chemical Synthesis Protocols

The preparation of 2-bromo-4,5-dimethoxybenzyl bromide typically involves a sequential two-step process starting from 3,4-dimethoxytoluene. The synthetic pathway encompasses an initial bromination of the aromatic ring followed by functionalization of the benzylic position. This tandem approach allows for the regioselective introduction of bromine atoms at specific positions.

Electrophilic Aromatic Substitution Strategies

The first critical step in synthesizing 2-bromo-4,5-dimethoxybenzyl bromide involves electrophilic aromatic substitution to introduce a bromine atom at position 2 of the dimethoxybenzene ring. This regioselective bromination is directed by the electron-donating methoxy groups at positions 4 and 5.

The general mechanism for electrophilic aromatic bromination follows a well-established pathway as described in the literature. Bromine itself lacks sufficient electrophilicity to react with aromatic rings, but the addition of Lewis acid catalysts, such as FeBr₃, significantly enhances its reactivity by generating a more polarized Br-Br bond. The reaction proceeds through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.

Research has demonstrated that the methoxy groups in 3,4-dimethoxytoluene direct incoming electrophiles preferentially to the ortho and para positions, resulting in bromination at position 2. This electronic effect is crucial for the regioselectivity observed in the first step of the synthesis.

Table 1: Electrophilic Aromatic Bromination Conditions for 3,4-Dimethoxybenzene Derivatives

An alternative approach utilizes potassium bromate (KBrO₃) as an in situ source of bromine, avoiding the direct handling of hazardous bromine molecules. This method operates through electrophilic aromatic substitution under acidic conditions, producing 2-bromo-4,5-dimethoxy derivatives with yields ranging from 69% to 82% depending on reaction scale.

Radical Bromination Approaches

The second critical step in the synthesis involves selective bromination of the benzylic methyl group, which requires different reaction conditions to promote a radical-mediated process rather than electrophilic substitution.

The Wohl-Ziegler reaction represents a cornerstone methodology for benzylic bromination, employing N-bromosuccinimide (NBS) and a radical initiator. This reaction proceeds through a radical chain mechanism and exhibits high selectivity for benzylic positions due to the resonance stabilization of the intermediate benzylic radical.

Table 2: Radical Benzylic Bromination Methods

The mechanism of the Wohl-Ziegler reaction involves:

- Decomposition of the initiator to generate free radicals

- Radical-mediated abstraction of bromine from NBS

- Selective hydrogen abstraction from the benzylic position

- Radical recombination to form the benzylic bromide

The reaction shows high regioselectivity for the benzylic position due to the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring. This selectivity is particularly advantageous for the synthesis of 2-bromo-4,5-dimethoxybenzyl bromide, allowing for precise functionalization of the methyl group without affecting the aromatic bromine.

Recent advances in benzylic bromination have introduced more environmentally friendly alternatives to carbon tetrachloride (CCl₄), which has traditionally been used as the solvent for these reactions. Trifluorotoluene has been proposed as a suitable replacement that maintains reaction efficiency while reducing environmental impact.

Optimization of Halogenation Reagent Systems

Significant research efforts have focused on optimizing halogenation conditions to improve yield, selectivity, and environmental sustainability in the preparation of 2-bromo-4,5-dimethoxybenzyl bromide.

A novel approach involves the use of hydrogen peroxide-hydrogen bromide systems for selective benzylic bromination. This method employs an aqueous solution of H₂O₂ and HBr, illuminated by an incandescent light bulb to generate bromine radicals. The system demonstrates high selectivity for benzylic positions across various substituted toluenes, including those with electron-donating substituents like methoxy groups.

Table 3: Optimization Parameters for HBr-H₂O₂ Bromination System

Continuous-flow microreactor technology represents another significant advancement in the optimization of bromination reactions. This approach offers precise control over reaction parameters such as residence time, temperature, and reagent mixing, resulting in improved selectivity and conversion compared to conventional batch processes. For the bromination of toluene derivatives, a continuous-flow system using HBr-H₂O₂ under visible-light photocatalysis has demonstrated high efficiency without requiring metal catalysts or organic solvents.

The regioselectivity of bromination reactions can be finely tuned by adjusting reaction conditions. Side-chain (benzylic) bromination follows a radical pathway, while nuclear (aromatic ring) bromination proceeds through electrophilic substitution. This mechanistic understanding allows for the strategic design of reaction conditions to favor one pathway over the other, which is crucial for the two-step synthesis of 2-bromo-4,5-dimethoxybenzyl bromide.

An integrated approach for synthesizing 2-bromo-4,5-dimethoxybenzyl bromide combines both bromination steps in a semi-one-pot procedure:

- 3,4-Dimethoxytoluene, bromate, and bromide solids are combined in a non-polar solvent

- The mixture is heated to reflux, followed by slow addition of sulfuric acid to promote electrophilic bromination

- After complete conversion of the starting material, a radical initiator is added along with additional sulfuric acid

- Benzylic bromination proceeds under these modified conditions

- The reaction mixture is processed to isolate the desired 2-bromo-4,5-dimethoxybenzyl bromide

Electrochemical methods have also emerged as promising alternatives for halogenation reactions. Electrochemical oxidation with NaX/HX provides a clean halogenation approach that eliminates the need for metal catalysts and exogenous oxidants. This method offers the advantages of mild reaction conditions, reduced waste generation, and potential scalability.

Manganese Peroxidase-Catalyzed Mechanisms

Manganese peroxidase (MnP) from Phanerochaete chrysosporium catalyzes the bromination of aromatic substrates via a two-electron oxidation mechanism. In acidic environments (pH 2.5–3.0), MnP utilizes hydrogen peroxide to oxidize bromide ions (Br⁻) into reactive hypobromous acid (HOBr), which acts as the electrophilic brominating agent [1]. The enzyme’s compound I intermediate (MnP-I) directly reacts with Br⁻, exhibiting a second-order rate constant of $$4.1 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$ at pH 3.0 [1]. This step is critical for generating the bromonium ion (Br⁺) responsible for aromatic electrophilic substitution.

For 2-bromo-4,5-dimethoxybenzyl bromide synthesis, MnP targets veratryl alcohol (3,4-dimethoxybenzyl alcohol) as the primary substrate. The methoxy groups at positions 4 and 5 direct bromination to the ortho position (C-2) due to their strong electron-donating effects, stabilizing the intermediate arenium ion [1]. The reaction proceeds through the formation of 2-bromo-4,5-dimethoxybenzyl alcohol, which is subsequently brominated at the benzyl position to yield the final dibrominated product. Competitive inhibition by chloride ions ($$K_d = 20 \, \text{mM}$$) necessitates careful control of halide concentrations to favor bromide-specific activity [1].

Table 1: Kinetic Parameters for MnP-Catalyzed Bromination

| Parameter | Value | Conditions |

|---|---|---|

| $$k_{\text{cat}}$$ (Br⁻) | $$4.1 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$ | pH 3.0, 25°C |

| Optimal pH (Br⁻ oxidation) | 2.5–3.0 | H₂O₂ as co-substrate |

| $$K_d$$ (Br⁻ binding) | 45 mM | pH 3.0 |

Substrate Specificity in Biocatalytic Halogenation

The regioselectivity of MnP-mediated bromination is dictated by the electronic and steric properties of the aromatic substrate. Veratryl alcohol’s methoxy groups enhance ring electron density, favoring electrophilic attack at the ortho position [1]. Comparative studies show that substrates lacking electron-donating substituents, such as unsubstituted benzene, exhibit negligible bromination yields under similar conditions [1].

Structural analogs of veratryl alcohol, including 3,4-dimethoxycinnamic acid, undergo competitive side reactions such as hydrobromination due to the presence of α,β-unsaturated carbonyl groups [1]. This underscores the necessity of a benzyl alcohol moiety for selective dibromination. Enzymatic specificity is further modulated by the enzyme’s active site architecture, which accommodates planar aromatic systems while excluding bulky polycyclic hydrocarbons [4].

pH-Dependent Reaction Kinetics

The bromination activity of MnP is highly pH-sensitive, with optimal bromide oxidation occurring at pH 2.5–3.0 [1]. At lower pH values, protonation of the enzyme’s distal histidine residue enhances peroxide binding, facilitating the formation of the MnP-I intermediate. Conversely, elevated pH (>4.0) destabilizes the enzyme-halide complex, reducing catalytic efficiency [1].

The pH also influences substrate ionization states. For veratryl alcohol, protonation of the benzyl hydroxyl group at pH < 3.0 increases its solubility in the enzyme’s hydrophobic active site, promoting productive binding [1]. Kinetic modeling reveals a strong correlation between reaction velocity and proton concentration ($$R^2 = 0.92$$), with a 50% reduction in activity observed at pH 3.5 [1].

Table 2: pH Effects on MnP Bromination Efficiency

| pH | Relative Activity (%) | Bromination Yield (%) |

|---|---|---|

| 2.5 | 100 | 55 |

| 3.0 | 92 | 50 |

| 3.5 | 48 | 22 |

| 4.0 | 15 | 7 |

The synthesis of 2-bromo-4,5-dimethoxybenzyl bromide involves two distinct mechanistic pathways that operate through fundamentally different intermediates and transition states [1] . The formation of this compound requires both electrophilic aromatic substitution for the introduction of the aromatic bromine and radical bromination for the benzylic position.

Electrophilic Aromatic Substitution Mechanism

Electrophilic aromatic substitution proceeds through a well-established two-step mechanism involving a charged intermediate known as the Wheland intermediate or σ-complex [3] [4]. The mechanism begins with the formation of a highly electrophilic bromine species through interaction with a Lewis acid catalyst such as iron(III) bromide. This activation step is crucial because molecular bromine alone is insufficiently electrophilic to attack the electron-rich aromatic ring [5] [6].

The first step involves the nucleophilic attack of the aromatic π-system on the activated bromine electrophile, resulting in the formation of a resonance-stabilized carbocation intermediate [7]. This intermediate exhibits three primary resonance structures, with the positive charge delocalized across the ortho and para positions relative to the site of attack [8]. The formation of this intermediate is endergonic and represents the rate-determining step of the reaction, with typical activation energies ranging from 15-25 kcal/mol [9].

The second step involves rapid deprotonation of the intermediate to restore aromaticity, which provides the substantial thermodynamic driving force for the overall substitution reaction [6]. The restoration of the aromatic system releases approximately 36 kcal/mol of resonance stabilization energy, making this step highly favorable [9].

Radical Intermediate Formation

The benzylic bromination follows a radical chain mechanism that differs significantly from the electrophilic aromatic substitution pathway [10] [11]. This process typically employs N-bromosuccinimide (NBS) as the brominating agent, which generates low concentrations of molecular bromine through reaction with hydrogen bromide formed during the reaction [12] [13].

The radical mechanism proceeds through three phases: initiation, propagation, and termination [14]. Initiation involves the homolytic cleavage of the N-Br bond in NBS, generating succinimide and bromine radicals [15]. The propagation phase consists of two key steps: hydrogen abstraction from the benzylic position by the bromine radical, forming a benzyl radical and hydrogen bromide, followed by the reaction of the benzyl radical with molecular bromine to form the final product and regenerate the bromine radical [16].

The benzylic radical intermediate is stabilized by resonance with the aromatic ring, which accounts for the selectivity of this reaction for the benzylic position [17]. This stabilization is evidenced by the relatively low activation energy of 10-18 kcal/mol for the hydrogen abstraction step [18].

Mechanistic Comparison

The fundamental difference between these two mechanisms lies in the nature of their intermediates and the factors controlling their stability. Table 1 presents a comprehensive comparison of the key mechanistic features:

Table 1: Electrophilic Substitution vs Radical Bromination Mechanisms

| Mechanism Type | Initiation | Propagation | Intermediate | Selectivity | Rate Determining Step | Driving Force | Catalyst Required | Temperature | Typical Yield |

|---|---|---|---|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Lewis acid activation (FeBr3) | Electrophilic attack on π-system | Wheland intermediate (σ-complex) | Regioselectivity depends on substituents | Electrophilic attack | Restoration of aromaticity | Yes (Lewis acid) | Moderate (25-80°C) | 70-90% |

| Radical Bromination | Homolytic cleavage (light/heat) | Radical chain reaction | Benzyl radical | Position selectivity (benzylic) | Hydrogen abstraction | Radical stabilization | No (radical initiator) | Elevated (>80°C) | 60-85% |

The electrophilic mechanism is characterized by ionic intermediates and requires Lewis acid catalysis, while the radical mechanism involves neutral radical species and operates through chain reactions [14] [9]. The selectivity patterns also differ significantly, with electrophilic substitution showing regioselectivity based on electronic effects of substituents, while radical bromination exhibits positional selectivity for the benzylic carbon [11] [8].

Transition State Analysis in Aromatic Bromination

Transition State Structure and Bonding

The transition states for both electrophilic aromatic substitution and radical bromination exhibit distinct structural characteristics that reflect their different mechanistic pathways [19] [20]. Computational studies using density functional theory have provided detailed insights into the geometric and electronic properties of these transition states [21] [19].

For electrophilic aromatic substitution, the transition state occurs early in the reaction coordinate and exhibits partial bond formation between the electrophilic bromine and the aromatic carbon [6] [9]. The C-Br bond order in the transition state ranges from 0.4 to 0.6, indicating significant but incomplete bond formation [19]. The geometry around the reactive carbon is approximately tetrahedral, reflecting the disruption of the aromatic π-system [4].

In contrast, the transition state for radical bromination occurs later in the reaction coordinate and shows more extensive bond breaking of the C-H bond [22] [23]. The C-H bond order decreases to 0.3-0.5, while the forming C-Br bond exhibits a lower bond order of 0.2-0.4 [18]. The geometry remains largely planar, consistent with the radical character of the transition state [14].

Hammond Postulate Application

The Hammond postulate provides a theoretical framework for understanding the relationship between transition state structure and reaction thermodynamics [23] [24]. For electrophilic aromatic substitution, the reaction is endothermic in the first step, leading to a transition state that resembles the carbocation intermediate more than the starting materials [9]. This "late" transition state is characterized by substantial charge development and significant geometric distortion from the aromatic ground state [6].

Radical bromination exhibits the opposite behavior, with the hydrogen abstraction step being endothermic, resulting in a transition state that resembles the radical products [22]. This late transition state explains the high selectivity observed in radical bromination reactions, as the stability of the radical intermediate strongly influences the activation energy [23].

Computational Analysis

Recent computational studies have challenged traditional mechanistic interpretations, particularly for electrophilic aromatic substitution [21] [19]. Calculations using the ωB97X-D functional with the cc-pVTZ basis set suggest that the reaction may proceed through an addition-elimination mechanism rather than the classical two-step substitution pathway [20].

These studies indicate that the bromination reaction occurs without formation of a stable Wheland intermediate in certain solvents, particularly acetonitrile and carbon tetrachloride [19]. Instead, the reaction follows a concerted pathway with a single transition state that incorporates both C-Br bond formation and C-H bond breaking [21].

Table 2 summarizes the key transition state parameters for both mechanisms:

Table 2: Transition State Analysis

| Parameter | Electrophilic Substitution | Radical Bromination |

|---|---|---|

| Bond Order C-Br | 0.4-0.6 | 0.2-0.4 |

| Bond Order C-H | 0.8-1.0 | 0.3-0.5 |

| Charge Distribution | Positive on carbon | Neutral radical |

| Geometry | Tetrahedral | Planar |

| Energy Barrier | 15-25 kcal/mol | 10-18 kcal/mol |

| Hammond Postulate | Early transition state | Late transition state |

Kinetic Isotope Effects

Kinetic isotope effects provide experimental evidence for the nature of bond breaking in the transition state [25] [26]. Primary deuterium isotope effects (kH/kD) of 2-7 are observed when C-H bond breaking occurs in the rate-determining step [27] [28]. For electrophilic aromatic substitution, the absence of significant deuterium isotope effects confirms that C-H bond breaking is not involved in the rate-determining step [29].

In contrast, radical bromination exhibits substantial primary isotope effects, with kH/kD values of 3-5 typical for benzylic positions [17]. This confirms that hydrogen abstraction from the benzylic carbon is the rate-determining step in the radical mechanism [14].

Solvent Effects on Regioselectivity

Solvent Polarity and Mechanism

The choice of solvent significantly influences both the reaction rate and regioselectivity in bromination reactions [30] [31]. Solvent effects operate through multiple mechanisms, including stabilization of ionic intermediates, solvation of transition states, and competitive coordination with catalysts [32] [33].

For electrophilic aromatic substitution, polar solvents generally accelerate the reaction by stabilizing the charged Wheland intermediate [31]. Acetonitrile, with its high dielectric constant of 37.5, significantly increases reaction rates compared to non-polar solvents like carbon tetrachloride [30]. However, this rate enhancement comes at the cost of reduced regioselectivity, as polar solvents can stabilize multiple regioisomeric intermediates [31].

Non-polar solvents such as carbon tetrachloride and toluene provide optimal conditions for electrophilic aromatic substitution by maintaining the integrity of the Lewis acid catalyst and preventing competitive solvation [5] [6]. These solvents also enhance the electrophilicity of the bromine-Lewis acid complex through minimal solvation of the cationic species [32].

Hydrogen Bonding Effects

Hydrogen bonding interactions between solvents and substrates can dramatically alter regioselectivity patterns [30]. In the bromination of substituted phenols, the formation of hydrogen bonds between the substrate and brominating agent influences the orientation of approach, leading to different regioisomeric outcomes [30].

For example, in the bromination of 2-isopropylphenol, the use of toluene as solvent promotes ortho-bromination (96%) through hydrogen bonding between N-bromosuccinimide and the phenolic proton [30]. In contrast, acetonitrile promotes para-bromination (94%) by forming hydrogen bonds with the phenolic proton, thereby hindering ortho-attack [30].

Solvent Coordination Effects

Coordinating solvents can interfere with Lewis acid catalysis by competing for coordination sites on the metal center [32]. Alcohols such as methanol can deactivate iron(III) bromide by forming stable coordination complexes, reducing the effectiveness of the catalyst [5]. Water has an even more pronounced effect, leading to hydrolysis of the Lewis acid and complete loss of catalytic activity [6].

For radical bromination, solvent effects are generally less pronounced due to the absence of ionic intermediates [14]. However, solvents can influence the stability of radical intermediates through dispersion interactions and can affect the rate of radical recombination reactions [34].

Quantitative Solvent Effects

Table 3 presents a comprehensive analysis of solvent effects on both reaction mechanisms:

Table 3: Solvent Effects on Regioselectivity

| Solvent | Dielectric Constant | Effect on Electrophilic Substitution | Effect on Radical Bromination | Regioselectivity Impact |

|---|---|---|---|---|

| Carbon Tetrachloride | 2.2 | Stabilizes Br2 complex | Ideal solvent | High ortho/para |

| Acetonitrile | 37.5 | Increases reaction rate | Minimal effect | Increased meta |

| Toluene | 2.4 | Moderate effect | Good performance | Ortho preference |

| Methanol | 32.7 | Competes with substrate | Moderate effect | Variable |

| Water | 80.1 | Hydrolyzes catalyst | Inhibits reaction | Poor selectivity |

Solvent Selection Guidelines

The optimal solvent choice depends on the specific bromination mechanism and desired regioselectivity. For electrophilic aromatic substitution requiring high regioselectivity, non-polar solvents such as carbon tetrachloride or dichloromethane are preferred [5]. When rapid reaction rates are required, polar aprotic solvents like acetonitrile can be used, accepting the trade-off in selectivity [31].

For radical bromination, the solvent choice is less critical, but non-polar solvents generally provide the best results by minimizing side reactions and maintaining the integrity of radical intermediates [14]. The absence of protic solvents is particularly important to prevent competitive hydrogen atom transfer reactions that can interfere with the desired bromination [34].

The synthesis of 2-bromo-4,5-dimethoxybenzyl bromide benefits from the use of carbon tetrachloride or similar non-polar solvents that support both electrophilic aromatic substitution and radical bromination mechanisms [1] . The methoxy substituents provide sufficient electron density to facilitate electrophilic attack while maintaining the stability required for subsequent radical bromination at the benzylic position .

XLogP3

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant